molecular formula C25H40Br2N2 B14583007 1,1'-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide CAS No. 61369-01-5

1,1'-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide

Cat. No.: B14583007
CAS No.: 61369-01-5
M. Wt: 528.4 g/mol
InChI Key: LUFRQKFYXQGNBC-UHFFFAOYSA-L
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Description

1,1’-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide is a quaternary ammonium compound featuring a heptane linker between two 4-tert-butylpyridinium units

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide typically involves the reaction of 4-tert-butylpyridine with 1,7-dibromoheptane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through large-scale recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted with other nucleophiles, such as hydroxide or chloride ions.

    Oxidation and Reduction Reactions: The pyridinium units can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or sodium chloride, typically in aqueous or alcoholic solutions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed:

    Substitution Reactions: The major products include the corresponding substituted pyridinium salts.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but may include reduced or oxidized forms of the pyridinium units.

Scientific Research Applications

1,1’-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide has several scientific research applications:

    Chemistry: It is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific ion channels or receptors.

    Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1’-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide involves its interaction with ion channels or receptors. The compound can act as a noncompetitive antagonist, blocking ion channels and preventing the flow of ions across cell membranes. This action is mediated through its binding to specific sites on the ion channels, altering their conformation and function.

Comparison with Similar Compounds

  • 1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide
  • 1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide
  • 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide

Comparison: 1,1’-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide is unique due to its heptane linker, which provides distinct steric and electronic properties compared to its shorter-chain analogs. This difference can influence its binding affinity and specificity for ion channels or receptors, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

61369-01-5

Molecular Formula

C25H40Br2N2

Molecular Weight

528.4 g/mol

IUPAC Name

4-tert-butyl-1-[7-(4-tert-butylpyridin-1-ium-1-yl)heptyl]pyridin-1-ium;dibromide

InChI

InChI=1S/C25H40N2.2BrH/c1-24(2,3)22-12-18-26(19-13-22)16-10-8-7-9-11-17-27-20-14-23(15-21-27)25(4,5)6;;/h12-15,18-21H,7-11,16-17H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

LUFRQKFYXQGNBC-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)CCCCCCC[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-]

Origin of Product

United States

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